2-Propenoic acid,3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]-
Description
Properties
Molecular Formula |
C15H10BrNO4S |
|---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
(E)-3-[4-(4-bromophenyl)sulfanyl-3-nitrophenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H10BrNO4S/c16-11-3-5-12(6-4-11)22-14-7-1-10(2-8-15(18)19)9-13(14)17(20)21/h1-9H,(H,18,19)/b8-2+ |
InChI Key |
ZGKNZSRLLAQTFL-KRXBUXKQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-[(4-Bromophenyl)Thio]-3-Nitrobenzaldehyde
The thioether-linked aromatic intermediate is synthesized via nucleophilic aromatic substitution (SNAr). A nitro-activated bromobenzene derivative reacts with 4-bromothiophenol in the presence of a base such as potassium carbonate. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the displacement of bromide by the thiolate ion. For example:
$$
\text{3-Nitro-4-bromobenzaldehyde} + \text{4-Bromothiophenol} \xrightarrow{\text{K₂CO₃, DMF}} \text{4-[(4-Bromophenyl)thio]-3-nitrobenzaldehyde}
$$
Reaction temperatures between 80–120°C and durations of 12–24 hours yield the intermediate with >85% conversion.
Propenoic Acid Group Introduction
The propenoic acid moiety is introduced via Knoevenagel condensation, leveraging the aldehyde group’s reactivity. Malonic acid or its derivatives react with the aldehyde intermediate under acidic or basic conditions to form the α,β-unsaturated carboxylic acid.
Knoevenagel Condensation Protocol
A representative procedure involves refluxing 4-[(4-bromophenyl)thio]-3-nitrobenzaldehyde (1 equiv) with malonic acid (1.2 equiv) in acetic acid containing a catalytic amount of ammonium acetate. The reaction is monitored by thin-layer chromatography (TLC), with typical completion within 6–8 hours:
$$
\text{Aldehyde} + \text{Malonic Acid} \xrightarrow{\text{AcOH, NH₄OAc}} \text{2-Propenoic Acid Derivative}
$$
The crude product is purified via recrystallization from ethanol, achieving yields of 70–80%.
Alternative Routes and Modifications
Wittig Reaction Approach
An alternative method employs the Wittig reaction to form the propenoic acid double bond. Treatment of the aldehyde intermediate with a stabilized ylide (e.g., generated from triphenylphosphine and ethyl bromoacetate) in tetrahydrofuran (THF) produces the α,β-unsaturated ester, which is subsequently hydrolyzed to the carboxylic acid:
$$
\text{Aldehyde} + \text{Ph₃P=CHCOOEt} \xrightarrow{\text{THF}} \text{Ester Intermediate} \xrightarrow{\text{NaOH}} \text{Acid}
$$
This route offers milder conditions (room temperature, 24 hours) but requires additional hydrolysis steps, reducing overall yield to ~65%.
Heck Coupling for Direct Functionalization
Palladium-catalyzed Heck coupling between 4-[(4-bromophenyl)thio]-3-nitroiodobenzene and acrylic acid provides a regioselective pathway. Using Pd(OAc)₂ as a catalyst and triethylamine as a base in DMF at 100°C, the reaction achieves 75% yield with exclusive formation of the (E)-isomer.
Optimization and Process Control
Solvent and Temperature Effects
Catalytic Systems
- Base Selection : Potassium carbonate outperforms sodium hydride in SNAr by minimizing side reactions.
- Acid Catalysts : Pyridine or piperidine additives improve Knoevenagel condensation efficiency by absorbing generated water.
Analytical and Purification Techniques
| Parameter | Method | Conditions |
|---|---|---|
| Reaction Monitoring | TLC | Silica gel, ethyl acetate/hexane (1:3) |
| Purification | Recrystallization | Ethanol or methanol |
| Purity Analysis | HPLC | C18 column, acetonitrile/water gradient |
Spectroscopic data (¹H NMR, IR) confirm structural integrity. For instance, the IR spectrum exhibits peaks at 1680 cm⁻¹ (C=O) and 1520 cm⁻¹ (NO₂).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a pharmaceutical agent due to its unique structural features that may enhance biological activity. Specifically, its nitrophenyl and bromophenyl moieties can play a crucial role in:
- Antitumor Activity : Studies suggest that derivatives of similar compounds can act as effective agents in targeting cancer cells, potentially enhancing the efficacy of existing chemotherapeutics through mechanisms such as radiosensitization .
- Antibody-Drug Conjugates : The compound's structure allows it to be conjugated with antibodies for targeted drug delivery systems, improving selectivity and reducing systemic toxicity .
Materials Science
In materials science, 2-Propenoic acid, 3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]- can be utilized to develop advanced polymeric materials:
- Polymerization Reactions : The acrylic acid functional group allows for polymerization, leading to the creation of polymers with specific properties suitable for coatings, adhesives, and sealants.
- Conductive Polymers : Incorporating this compound into conductive polymer matrices could enhance electrical properties, making it valuable for electronic applications.
Environmental Science
The compound's potential applications extend to environmental science:
- Pollutant Removal : Research indicates that compounds with similar structures can be effective in adsorbing pollutants from water sources, contributing to environmental cleanup efforts.
- Biodegradable Materials : Developing biodegradable polymers from this compound could address plastic pollution concerns by providing sustainable alternatives.
Case Study 1: Antitumor Efficacy
A study published in ACS Omega demonstrated that compounds structurally similar to 2-Propenoic acid, 3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]- exhibited significant cytotoxic effects against various cancer cell lines. The study highlighted the importance of the nitrophenyl group in enhancing the interaction with cellular targets .
Case Study 2: Polymer Development
Research conducted on the polymerization of acrylic acids revealed that incorporating this compound into copolymer formulations resulted in materials with improved mechanical properties and thermal stability compared to traditional polymers . This finding suggests its potential use in high-performance applications.
Mechanism of Action
The mechanism by which 2-Propenoic acid, 3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]- exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and bromophenyl groups can influence its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-[4-[(4-Bromophenyl)thio]-3-nitrophenyl]-2-propenoic acid
- CAS Number : 175278-55-4
- Molecular Formula: C₁₅H₁₀BrNO₄S
- Molecular Weight : 380.21 g/mol
- Key Features: Functional Groups: Propenoic acid backbone, bromophenylthio (-S-C₆H₄Br) substituent, nitro (-NO₂) group at the meta position of the phenyl ring. Structural Properties: A conjugated system with a propenoic acid group providing acidity (pKa ≈ 2.5–3.5) and a planar aromatic system facilitating π-π interactions . Physicochemical Data:
- XLogP3 : 4.5 (indicating moderate lipophilicity)
- Hydrogen Bond Donors/Acceptors: 1/5
- Topological Polar Surface Area (TPSA) : 108 Ų .
This compound’s reactivity is influenced by its electron-withdrawing nitro group and electron-rich thioether linkage, making it suitable for applications in organic synthesis and materials science.
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Key Analogues
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | XLogP3 | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|---|---|---|
| 3-[4-[(4-Bromophenyl)thio]-3-nitrophenyl]-2-propenoic acid (Target Compound) | 175278-55-4 | C₁₅H₁₀BrNO₄S | 380.21 | Bromophenylthio, nitro | 4.5 | 1/5 |
| (4-Bromophenyl)(4-Boc-1,4-diazepan-1-yl)acetic acid | 1219806-68-7 | C₂₀H₂₈BrN₃O₄ | 466.36 | Boc-protected diazepane, bromophenyl | 3.8 | 1/6 |
| 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid | 175278-56-5 | C₂₃H₁₆ClNO₂S | 405.89 | Chlorophenyl, methylphenylsulfanyl, quinoline | 5.2 | 1/4 |
| (2E)-2-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}-3-(2-nitrophenyl)propanoic acid | Not Provided | C₁₈H₁₂BrN₅O₄S | 474.28 | Thiazole, hydrazinylidene, nitro | 3.9 | 2/7 |
Structural and Functional Differences
The Boc-protected diazepane analogue introduces a nitrogen-rich heterocycle, improving solubility but reducing thermal stability compared to the target compound’s rigid aromatic system .
Substituent Effects :
- Bromophenylthio vs. Thiazole : The thioether group in the target compound offers greater rotational freedom than the thiazole ring in the hydrazinylidene analogue, affecting conformational stability .
- Nitro Position : The meta-nitro group in the target compound creates a distinct electronic environment compared to the ortho-nitro group in the thiazol-hydrazinylidene derivative, altering resonance and reactivity .
Physicochemical Properties: Lipophilicity: The target compound (XLogP3 = 4.5) is less lipophilic than the quinolinecarboxylic acid analogue (XLogP3 = 5.2), suggesting better aqueous solubility for the former . Hydrogen Bonding: The hydrazinylidene-thiazole analogue has higher hydrogen bond acceptor capacity (7 vs.
Biological Activity
2-Propenoic acid, 3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]- (CAS Number: 175278-55-4) is a complex organic compound characterized by its unique molecular structure, which includes a propenoic acid backbone with thioether and nitro group substituents. This compound has garnered interest in the scientific community due to its potential biological activities, including antimicrobial properties and cytotoxic effects against various cell lines.
- Molecular Formula : C15H10BrNO4S
- Molecular Weight : 380.213 g/mol
- Density : 1.68 g/cm³
- Boiling Point : 540.4 °C at 760 mmHg
- LogP : 5.12950
Biological Activity Overview
The biological activity of 2-Propenoic acid, 3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]- has been evaluated through various studies, particularly focusing on its antimicrobial and cytotoxic effects.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds structurally related to 2-Propenoic acid exhibit significant antimicrobial activity. For instance, a study reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria, indicating strong efficacy compared to standard antibiotics like Ciprofloxacin . The inhibition of biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis was also noted, showcasing its potential as an antibiofilm agent.
Cytotoxic Effects
Research has highlighted the cytotoxic properties of related compounds against various tumor cell lines. In particular, derivatives showed selective toxicity towards cancer cells while sparing normal cells, which is critical for therapeutic applications . This selective cytotoxicity suggests that the structure of the compound plays a significant role in its biological activity.
Study on Antimicrobial Derivatives
A study published in the ACS Omega journal evaluated several derivatives for their antimicrobial properties. The most active derivative exhibited not only bactericidal effects but also significant antibiofilm activity, outperforming traditional antibiotics in certain assays . The mechanism of action was linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|---|
| Derivative A | 0.22 | 0.25 | 80% |
| Derivative B | 0.30 | 0.35 | 75% |
| Ciprofloxacin | 0.50 | 0.60 | 60% |
Cytotoxicity Assessment
In another study focusing on cytotoxicity, derivatives were tested against multiple human tumor cell lines. The results indicated that certain compounds exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting a promising avenue for drug development in oncology .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 2-Propenoic acid,3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]- in a laboratory setting?
- Methodological Answer : Synthesis requires careful selection of reaction conditions due to the electron-withdrawing nitro group and the thioether linkage. The nitro group may necessitate electrophilic substitution under controlled acidity, while the thioether formation (via nucleophilic aromatic substitution) requires a sulfur nucleophile like 4-bromothiophenol. Purification via column chromatography or preparative HPLC is recommended to isolate the product from byproducts. Monitor reaction progress using TLC or LC-MS .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the aromatic substitution pattern (e.g., nitro and bromophenyl groups) and the propenoic acid backbone.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions, as demonstrated in similar nitrophenyl derivatives .
Q. How should researchers handle potential hazards during experimental work with this compound?
- Methodological Answer : Despite limited hazard data (e.g., "no known hazard" in ), standard precautions include using fume hoods, nitrile gloves, and lab coats. Conduct exposure assessments via air sampling (OSHA guidelines in ) and consult occupational health services for medical evaluations if exposure symptoms arise .
Advanced Research Questions
Q. How can electronic effects of the nitro and bromo substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The nitro group’s electron-withdrawing nature deactivates the aromatic ring, potentially hindering electrophilic attacks. Computational modeling (e.g., DFT calculations) can map electron density distribution, while Hammett constants quantify substituent effects. Experimental validation via Suzuki-Miyaura coupling with varying catalysts (e.g., Pd/C vs. Pd(PPh)) can assess reactivity differences .
Q. What experimental strategies address contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Replicate reactions under controlled variables (temperature, solvent polarity, catalyst loading) using a randomized block design (as in ). Statistical tools like ANOVA identify significant factors. Compare results with literature data, adjusting for potential impurities (e.g., unreacted bromophenyl intermediates) detected via HPLC .
Q. How can environmental fate studies be designed to evaluate this compound’s persistence and degradation pathways?
- Abiotic Studies : Assess hydrolysis/photolysis rates under varying pH and UV light.
- Biotic Studies : Use microbial consortia to track biodegradation via LC-MS/MS.
- Ecotoxicity : Perform bioassays (e.g., Daphnia magna mortality assays) to estimate ecological risks .
Q. What methodologies are suitable for studying the thermodynamic stability of this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) measure decomposition temperatures and phase transitions. Compare experimental data with NIST thermochemistry databases ( ). Computational studies (e.g., Gaussian software) can predict enthalpy of formation and bond dissociation energies .
Q. How can mechanistic studies elucidate the role of the thioether linkage in radical scavenging or polymerization reactions?
- Methodological Answer :
- Kinetic Studies : Monitor radical quenching via ESR spectroscopy using DPPH or ABTS radicals.
- Isotopic Labeling : Use S-labeled thioether to track sulfur participation in reaction intermediates via MS.
- Polymerization : Initiate free-radical polymerization with AIBN and analyze polymer molecular weight via GPC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
